molecular formula C8H7ClN2O B15359594 6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one

6-Chloro-1,2-dihydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one

Cat. No.: B15359594
M. Wt: 182.61 g/mol
InChI Key: BSEWLITVJSOERI-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one is a nitrogen-containing heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a pyrrole ring fused to a pyridine ring, which is further substituted with a chlorine atom and a methyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the pyrrole and pyridine moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one has been studied for its potential biological activities. It has shown promise in antimicrobial, antiviral, and anticancer assays.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

  • 6-Chloro-2-methyl-1H-pyrrolo[2,3-c]pyridine-3-one

  • 2-Methyl-1H-pyrrolo[3,4-c]pyridine-3-one

  • 6-Chloro-1H-pyrrolo[3,4-c]pyridine-3-one

Uniqueness: 6-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridine-3-one stands out due to its specific substitution pattern and the presence of the dihydro moiety, which can influence its reactivity and biological activity compared to its analogs.

This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Its potential in medicinal chemistry and other fields continues to be explored, promising new discoveries and advancements.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-2-methyl-1H-pyrrolo[3,4-c]pyridin-3-one

InChI

InChI=1S/C8H7ClN2O/c1-11-4-5-2-7(9)10-3-6(5)8(11)12/h2-3H,4H2,1H3

InChI Key

BSEWLITVJSOERI-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC(=NC=C2C1=O)Cl

Origin of Product

United States

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